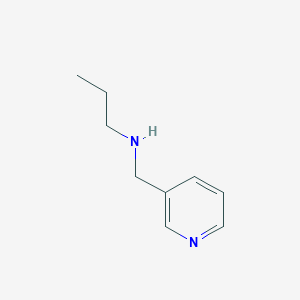

N-(pyridin-3-ylmethyl)propan-1-amine

Vue d'ensemble

Description

N-(pyridin-3-ylmethyl)propan-1-amine is an organic compound that belongs to the class of amines It features a pyridine ring attached to a propan-1-amine group through a methylene bridge

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of N-(pyridin-3-ylmethyl)propan-1-amine can be achieved through several methods. One common approach involves the reaction of pyridin-3-ylmethanol with propan-1-amine in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride. The reaction typically proceeds under reflux conditions, resulting in the formation of the desired amine.

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. Catalysts such as palladium on carbon (Pd/C) may be employed to facilitate the reaction and enhance efficiency.

Analyse Des Réactions Chimiques

Types of Reactions: N-(pyridin-3-ylmethyl)propan-1-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form N-(pyridin-3-ylmethyl)propan-1-imine using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction of the compound can yield this compound hydrochloride when treated with reducing agents like lithium aluminum hydride.

Substitution: The amine group can participate in nucleophilic substitution reactions, forming derivatives such as this compound derivatives when reacted with alkyl halides.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, hydrogen peroxide; typically carried out in aqueous or organic solvents.

Reduction: Lithium aluminum hydride; performed in anhydrous ether or tetrahydrofuran.

Substitution: Alkyl halides; reactions often conducted in polar aprotic solvents like dimethyl sulfoxide (DMSO).

Major Products Formed:

Oxidation: N-(pyridin-3-ylmethyl)propan-1-imine.

Reduction: this compound hydrochloride.

Substitution: Various this compound derivatives.

Applications De Recherche Scientifique

Chemistry

N-(pyridin-3-ylmethyl)propan-1-amine serves as a crucial building block in the synthesis of more complex heterocyclic compounds. Its unique structure allows for the introduction of various functional groups, leading to the creation of novel compounds with potential applications in pharmaceuticals and materials science.

Table 1: Common Reactions Involving this compound

| Reaction Type | Reagents Used | Products Formed |

|---|---|---|

| Oxidation | Hydrogen peroxide | N-Oxides |

| Reduction | Lithium aluminum hydride | Amine derivatives |

| Substitution | Halogens (e.g., Cl, Br) | Halogenated derivatives |

Biology

In biological research, this compound has been investigated for its role as a ligand in biochemical assays. Its ability to interact with specific enzymes or receptors makes it valuable for studying enzyme activity and protein interactions. For instance, it has been explored as a probe for understanding enzyme kinetics in metabolic pathways.

Case Study: Ligand Binding Studies

A study demonstrated that this compound effectively binds to certain enzyme active sites, influencing catalytic activity and providing insights into enzyme mechanisms . These findings highlight its potential use in drug design and development.

Medicine

The compound is also being explored for its therapeutic properties. It acts as an intermediate in the synthesis of pharmaceutical agents targeting various diseases. Its structural analogs have shown promise in treating conditions such as cancer and neurological disorders.

Table 2: Therapeutic Potential of Derivatives

| Compound Name | Target Condition | Mechanism of Action |

|---|---|---|

| 2-Methyl-N-(pyridin-3-ylmethyl)propan-1-amine | Cancer | Inhibition of tumor growth |

| N-(pyridin-3-ylmethyl)propan-2-amine | Neurological disorders | Modulation of neurotransmitter activity |

Industrial Applications

In industrial contexts, this compound is utilized for developing specialty chemicals and materials. Its reactivity allows for creating tailored compounds used in various applications, from agrochemicals to polymers.

Mécanisme D'action

The mechanism of action of N-(pyridin-3-ylmethyl)propan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or modulator, affecting the activity of these targets and influencing various biochemical pathways. For example, it may bind to neurotransmitter receptors in the brain, altering signal transduction and potentially providing therapeutic benefits in neurological conditions.

Comparaison Avec Des Composés Similaires

- N-(pyridin-2-ylmethyl)propan-1-amine

- N-(pyridin-4-ylmethyl)propan-1-amine

- N-(pyridin-3-ylmethyl)butan-1-amine

Comparison: N-(pyridin-3-ylmethyl)propan-1-amine is unique due to the position of the pyridine ring, which influences its chemical reactivity and biological activity. Compared to N-(pyridin-2-ylmethyl)propan-1-amine and N-(pyridin-4-ylmethyl)propan-1-amine, the 3-position pyridine derivative may exhibit different binding affinities and selectivities for molecular targets. Additionally, the length of the alkyl chain (propan-1-amine vs. butan-1-amine) can affect the compound’s solubility, stability, and overall pharmacokinetic properties.

Activité Biologique

N-(pyridin-3-ylmethyl)propan-1-amine is a compound of increasing interest in medicinal chemistry due to its diverse biological activities and potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound, with the molecular formula , features a pyridine ring attached to a propan-1-amine backbone. The compound's structure allows for interactions with various biological targets, making it a versatile candidate for drug development.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors in biological systems. It may function as an inhibitor or modulator , influencing several biochemical pathways:

- Enzyme Inhibition : The compound can inhibit specific enzymes involved in neurotransmitter metabolism, potentially affecting neurological functions.

- Receptor Binding : It is suggested that this compound binds to neurotransmitter receptors, altering signal transduction pathways that could lead to therapeutic effects in neurological disorders.

1. Antiproliferative Activity

Recent studies have investigated the antiproliferative effects of various pyridine derivatives, including this compound. The compound has shown promising results against cancer cell lines:

These values indicate the concentration required to inhibit cell growth by 50%, suggesting that modifications in the chemical structure can significantly enhance its anticancer properties.

2. Neuroprotective Potential

The compound's potential for neuroprotection has been explored through its selective inhibition of neuronal nitric oxide synthase (nNOS). This mechanism is crucial in targeting neurodegenerative disorders where excessive nitric oxide production is implicated .

Case Studies and Research Findings

Several studies have highlighted the biological activity of this compound and its derivatives:

- Anticancer Studies : A series of pyridine derivatives were tested against various cancer cell lines, revealing that modifications in substituents significantly impacted their antiproliferative activity. For instance, the introduction of hydroxyl (-OH) groups led to lower IC50 values, enhancing efficacy against breast cancer cell lines .

- Neuroprotective Studies : Research focusing on nNOS inhibitors demonstrated that compounds similar to this compound exhibited high selectivity and potency, suggesting their potential utility in treating conditions like Alzheimer's disease .

Propriétés

IUPAC Name |

N-(pyridin-3-ylmethyl)propan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N2/c1-2-5-10-7-9-4-3-6-11-8-9/h3-4,6,8,10H,2,5,7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GCBOUAABYXKHIS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCNCC1=CN=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50405884 | |

| Record name | N-(pyridin-3-ylmethyl)propan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50405884 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19730-13-3 | |

| Record name | N-Propyl-3-pyridinemethanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=19730-13-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-(pyridin-3-ylmethyl)propan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50405884 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.